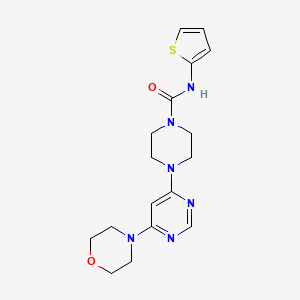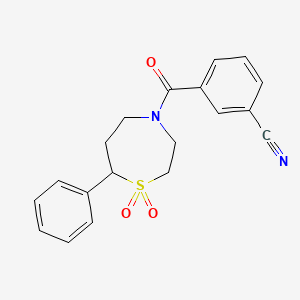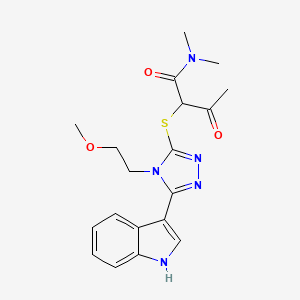![molecular formula C21H18FN3O3S2 B2507843 N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923192-63-6](/img/structure/B2507843.png)
N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a structurally complex molecule that may be related to various sulfonamide derivatives which have been studied for their biological activities. Sulfonamides are known to serve as carbonic anhydrase inhibitors, as seen in the interaction of 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide with mammalian carbonic anhydrase isozymes, which suggests potential for similar compounds to act in a selective inhibitory capacity . Additionally, sulfonamides have been explored for their chemoselectivity in N-acylation reactions, indicating the versatility of these compounds in synthetic chemistry .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the use of chemoselective N-acylation reagents, as demonstrated by the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides . Moreover, the synthesis of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles shows the potential for creating a variety of sulfonamide-based compounds with anti-inflammatory properties . These methods could be relevant for the synthesis of the compound , although the specific synthesis details for N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide are not provided in the data.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. For instance, the structure of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was elucidated using IR, 1H and 13C NMR, Mass spectra, and elemental analysis . These techniques are essential for confirming the identity and purity of synthesized compounds and could be applied to analyze the molecular structure of N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. The study of the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene demonstrates the potential for sulfonamide compounds to form complexes and undergo proton transfer reactions . Additionally, the search for novel nitric oxide donor anti-inflammatory agents among sulfonamide derivatives indicates that these compounds can be modified to enhance their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of a methanesulfonamide group at position-4 of the C-5-phenyl ring of 1,5-diarylpyrazole significantly affects the COX-2 inhibitory activity, demonstrating the importance of the sulfonamide moiety in the biological activity of these compounds . The specific physical and chemical properties of N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide would need to be determined experimentally, but it is likely that the sulfonamide group plays a key role in its activity.
Applications De Recherche Scientifique
Catalytic Behavior in Synthesis
A study by Carrión et al. (2007) discusses the synthesis of bis(pyrazol-1-yl)methane ligands and their ruthenium derivatives, highlighting the potential for these compounds in catalysis, particularly in the transfer hydrogenation of ketones. The research demonstrates the influence of substituents on catalytic activity, offering insights into how structural analogs to the compound might be applied in catalytic processes within organic synthesis (Carrión et al., 2007).
Molecular Structure and Analysis
Gowda et al. (2007) conducted a structural study on N-(4-Fluorophenyl)methanesulfonamide, closely related to the compound of interest. This work detailed the crystal structure, highlighting geometric parameters and the potential for biological activity based on molecular orientation. Such structural analyses can be critical for understanding the physical and chemical properties of novel compounds (Gowda, Foro, & Fuess, 2007).
Inhibition and Biological Activity
Singh et al. (2004) explored the impact of the methanesulfonamide group on COX-2 inhibitory activity, demonstrating how specific structural modifications can lead to significant biological activities. Although the focus was on COX-2 inhibition, this indicates the broader potential for compounds with methanesulfonamide moieties in medicinal chemistry and biochemical research (Singh et al., 2004).
Applications in Material Science
Zhang et al. (2017) investigated molecules with "isolated" phenyl rings for their photophysical properties, leading to emissions in the visible light spectrum. This research implies that compounds with complex aromatic systems, similar to the one , might have applications in the development of new materials for optoelectronics or as fluorescent markers (Zhang et al., 2017).
Propriétés
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-30(27,28)24-17-6-3-2-5-16(17)18-13-19(14-8-10-15(22)11-9-14)25(23-18)21(26)20-7-4-12-29-20/h2-12,19,24H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTANQWCBYVKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2507763.png)

![N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2507765.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea](/img/structure/B2507766.png)
![3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one](/img/structure/B2507768.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2507772.png)
![3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2507774.png)



![3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2507780.png)
![1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2507781.png)